Amoxicilina trihidratada

Descripción general

Descripción

Amoxicillin trihydrate is a semisynthetic antibiotic belonging to the aminopenicillin class of the penicillin family . It is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is stable in the presence of gastric acid and is rapidly absorbed when taken orally . It is also available in trihydrate form for oral use as capsules, regular, chewable and dispersible tablets, syrup, and pediatric suspension .

Synthesis Analysis

The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic simulation and optimization can be used to establish optimal control policies to attain target product specification objectives for bioprocesses .Molecular Structure Analysis

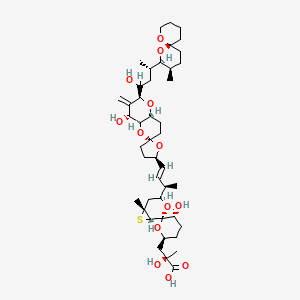

Amoxicillin trihydrate is a hydrate that is the trihydrate form of amoxicillin . It is a semisynthetic antibiotic, used either alone or in combination with potassium clavulanate (under the trade name Augmentin) for treatment of a variety of bacterial infections .Chemical Reactions Analysis

The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . The method is based on the formation of a yellow ion-pair complex between Amoxicillin trihydrate and Bromocresol purple in Chloroform medium .Physical and Chemical Properties Analysis

Amoxicillin trihydrate shows several phase transitions, which correspond to different transformations in drug integrity induced by temperature . As the powder pH increased, the crystallinity and, hence, thermal stability of amoxicillin powders increased .Aplicaciones Científicas De Investigación

Síntesis enzimática de antibióticos

Amoxicilina trihidratada: es un componente crucial en la síntesis enzimática de antibióticos. Pertenece a la familia de las β-lactámicos, que son esenciales para el tratamiento de infecciones respiratorias y del tracto urinario. El proceso enzimático implica la reacción del ácido 6-aminopenicilánico (6-APA) con otros sustratos para sintetizar Amoxicilina . Este método es significativo para diseñar rutas de fabricación de antibióticos eficientes y rentables.

Desarrollo de métodos analíticos

Los investigadores han desarrollado métodos analíticos sensibles como HPLC–UV para determinar la Amoxicilina en medicamentos comerciales y muestras de aguas residuales. Estos métodos son vitales para predecir el comportamiento in vivo de la Amoxicilina en condiciones gástricas simuladas, asegurando la calidad y confiabilidad de los productos farmacéuticos .

Control de calidad farmacéutico

La this compound se utiliza en las pruebas de control de calidad para productos farmacéuticos. Sus propiedades son esenciales para las pruebas de liberación farmacéutica y los requisitos de calibración, asegurando que los medicamentos cumplan con los estándares necesarios para un uso seguro y eficaz .

Aplicaciones antibacterianas

Como un antibiótico semisintético relacionado con la Penicilina, la this compound tiene potentes propiedades antibacterianas. Se usa ampliamente para el tratamiento de diversas infecciones bacterianas, incluidas las que afectan el oído, la nariz, la garganta, la piel y el tracto respiratorio inferior .

Estudios de solubilidad en agua

La solubilidad de la this compound en agua y su comportamiento en diferentes condiciones de pH son objeto de investigación científica. Comprender su perfil de solubilidad es crucial para el desarrollo de formulaciones farmacéuticas efectivas y para evaluar su impacto ambiental cuando está presente en aguas residuales .

Eficacia de los medicamentos combinados

La this compound a menudo se usa en combinación con otros medicamentos para mejorar los efectos antibacterianos y reducir la resistencia bacteriana. La investigación sobre estas combinaciones es esencial para desarrollar tratamientos más efectivos contra las cepas bacterianas resistentes .

Mecanismo De Acción

Target of Action

Amoxicillin trihydrate primarily targets penicillin-binding proteins (PBPs) , which are crucial for bacterial cell wall synthesis . These proteins play a significant role in the final stages of assembling the bacterial cell wall, making them essential for bacterial survival and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by amoxicillin trihydrate is the peptidoglycan biosynthesis pathway . By disrupting this pathway, amoxicillin trihydrate causes an accumulation of cell wall precursors and activates autolytic enzymes, further degrading the cell wall. This cascade of events ultimately leads to bacterial cell death.

Pharmacokinetics

Amoxicillin trihydrate exhibits the following ADME properties:

- Absorption: It is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 95% .

- Distribution: It is widely distributed throughout the body tissues and fluids, including the lungs, liver, and kidneys .

- Metabolism: Amoxicillin is minimally metabolized in the liver .

- Excretion: It is primarily excreted unchanged in the urine, with a half-life of about 1 hour .

These properties ensure that amoxicillin trihydrate maintains effective concentrations in the body to exert its antibacterial effects.

Result of Action

The molecular and cellular effects of amoxicillin trihydrate’s action include the disruption of bacterial cell wall integrity , leading to cell lysis and death . This bactericidal effect is particularly effective against gram-positive bacteria, which have a thick peptidoglycan layer in their cell walls .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of amoxicillin trihydrate . For instance, acidic environments can enhance its stability and absorption, while extreme temperatures may degrade the compound . Additionally, the presence of beta-lactamase-producing bacteria can inactivate amoxicillin, necessitating the use of beta-lactamase inhibitors like clavulanic acid to enhance its efficacy .

Amoxicillin trihydrate remains a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and favorable pharmacokinetic profile.

: DrugBank : Wikipedia : Medicine.com : Europe PMC : Amoxicillin Info : DrugBank

Safety and Hazards

Direcciones Futuras

Amoxicillin trihydrate is one of the most consumed antibiotics in the world . The removal of impurities from the Amct crystal lattice using washing methods was demonstrated . A full factorial design was carefully utilized to examine the relationship between the yield/purity and the washing methods, solutions, and temperatures .

Análisis Bioquímico

Biochemical Properties

Amoxicillin trihydrate exhibits antibacterial activity against a broad spectrum of Gram-positive and a limited range of Gram-negative organisms . Its mode of action involves the inhibition of bacterial cell wall synthesis . The compound is slightly soluble in water and dissolves in dilute acids and dilute solutions of alkali hydroxides .

Cellular Effects

Amoxicillin trihydrate is used to treat bacterial infections caused by susceptible strains of bacteria . It has been shown to have effects on various types of cells and cellular processes. For example, it can influence cell function by disrupting the synthesis of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The mechanism of action of amoxicillin trihydrate involves competitively inhibiting penicillin-binding proteins, which are responsible for the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amoxicillin trihydrate can change over time. For instance, the crystallinity and thermal stability of amoxicillin trihydrate powders increase as the powder pH increases . This suggests that the compound’s stability and degradation may be influenced by pH conditions .

Dosage Effects in Animal Models

In animal models, the effects of amoxicillin trihydrate can vary with different dosages. For instance, it is approved for use as amoxicillin trihydrate for oral suspensions equivalent to 40 mg amoxicillin twice daily for piglets under 4.5 kg

Metabolic Pathways

Amoxicillin trihydrate is involved in various metabolic pathways. It is metabolized in the liver, with less than 30% being biotransformed . About 60% of an oral dose of amoxicillin is excreted unchanged in the urine within 6 hours by glomerular filtration and tubular secretion .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Amoxicillin trihydrate involves the reaction of 6-aminopenicillanic acid with trihydrate in the presence of water.", "Starting Materials": [ "6-aminopenicillanic acid", "Trihydrate", "Water" ], "Reaction": [ "6-aminopenicillanic acid is dissolved in water.", "Trihydrate is added to the solution and stirred.", "The mixture is heated to a temperature of 70-80°C and stirred for 1-2 hours.", "The resulting product is filtered, washed, and dried to obtain Amoxicillin trihydrate." ] } | |

Número CAS |

61336-70-7 |

Fórmula molecular |

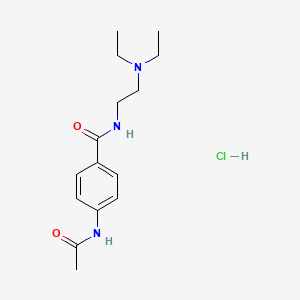

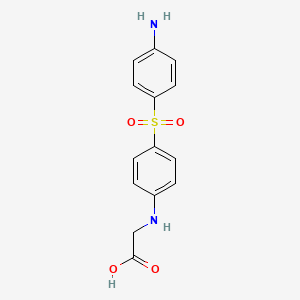

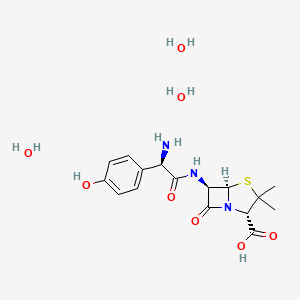

C16H21N3O6S |

Peso molecular |

383.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H19N3O5S.H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1H2/t9-,10-,11+,14-;/m1./s1 |

Clave InChI |

AIPFZZHNBUVELL-YWUHCJSESA-N |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O |

SMILES |

O=C([C@@H](C(C)(C)S[C@]1([H])[C@@H]2NC([C@H](N)C3=CC=C(O)C=C3)=O)N1C2=O)O.[H]O[H].[H]O[H].[H]O[H] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O |

Apariencia |

Solid powder |

Color/Form |

Crystals from water |

melting_point |

194 °C |

| 61336-70-7 | |

Descripción física |

Off-white solid; [HSDB] Solid |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

26787-78-0 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

10.7 [ug/mL] (The mean of the results at pH 7.4) Soluble in water 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol 9.58e-01 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of amoxicillin trihydrate?

A1: Amoxicillin trihydrate is a β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption in cell wall integrity leads to bacterial cell death. []

Q2: What is the molecular formula and weight of amoxicillin trihydrate?

A2: The molecular formula of amoxicillin trihydrate is C16H19N3O5S•3H2O. [] It has a molecular weight of 419.45 g/mol. []

Q3: What spectroscopic data is available for characterizing amoxicillin trihydrate?

A3: Amoxicillin trihydrate can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, such as the β-lactam ring and amino groups. [, ]

- UV-Vis Spectroscopy: Used for quantitative analysis, particularly in determining drug release profiles and stability studies. [, , , , ]

Q4: How stable is amoxicillin trihydrate in different pH environments?

A4: Amoxicillin trihydrate exhibits pH-dependent stability. It is most stable in the pH range of 5 to 7. [] Degradation increases in highly acidic or basic conditions. []

Q5: How does the storage temperature affect the stability of reconstituted amoxicillin trihydrate oral suspension?

A5: The stability of reconstituted amoxicillin trihydrate oral suspension is significantly affected by storage temperature. [, ] Storage at refrigerated temperatures (2-8°C) generally maintains stability for longer periods compared to room temperature or elevated temperatures. [, ] Higher temperatures accelerate degradation processes. [, ]

Q6: What strategies can be employed to enhance the stability and bioavailability of amoxicillin trihydrate?

A6: Several strategies can enhance amoxicillin trihydrate formulation:

- Microencapsulation: Encapsulating the drug within a polymer matrix can protect it from degradation and control its release. [, ]

- Floating Drug Delivery Systems (FDDS): These systems prolong the drug's residence time in the stomach, potentially improving absorption and bioavailability, particularly for treating Helicobacter pylori. [, , , ]

- Co-crystallization: Forming co-crystals with other compounds can modify the drug's physicochemical properties, potentially improving its solubility, stability, and release characteristics. []

Q7: What are the advantages of using mucoadhesive microspheres for delivering amoxicillin trihydrate?

A7: Mucoadhesive microspheres offer several advantages:

- Prolonged Gastric Residence Time: The mucoadhesive properties of the microspheres allow them to adhere to the stomach lining, increasing the drug's contact time with the target site. [] This is particularly beneficial for treating H. pylori infections, which reside in the stomach. []

- Controlled Drug Release: Microspheres can be designed to release the drug in a sustained manner, maintaining therapeutic drug levels for extended periods. []

Q8: Can amoxicillin trihydrate be incorporated into a colon-specific drug delivery system?

A8: Yes, research shows potential for colon-specific delivery using gum ghatti-based cross-linked hydrogels. [] These hydrogels exhibit pH-dependent release, with minimal drug release in acidic and neutral environments, making them suitable for targeted delivery to the colon, where the pH is higher. []

Q9: What analytical techniques are commonly employed to quantify amoxicillin trihydrate in pharmaceutical formulations?

A9: Several analytical techniques are used:

- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of amoxicillin trihydrate in various matrices. [, , , , , ]

- UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective for quantifying amoxicillin trihydrate, often used in dissolution studies and stability testing. [, , , , ]

Q10: How is the quality of amoxicillin trihydrate dispersible tablets ensured?

A10: Quality control of amoxicillin trihydrate dispersible tablets involves various tests:

- Disintegration Test: Ensures that the tablets disintegrate rapidly in water, forming a uniform dispersion. []

- Uniformity of Dispersion Test: Verifies the uniformity of the drug's distribution in the medium after disintegration. []

- Dissolution Testing: Evaluates the drug release rate from the tablets, ensuring it meets the required specifications. []

Q11: What is the impact of micronization on the bioavailability of amoxicillin trihydrate?

A11: Micronization, reducing particle size, can enhance the oral bioavailability of amoxicillin trihydrate. [] Smaller particles have an increased surface area, potentially leading to faster dissolution and absorption in the gastrointestinal tract. [] Studies have shown that micronized amoxicillin trihydrate exhibits higher blood concentrations compared to non-micronized forms. []

Q12: How do different disintegrants affect the properties of amoxicillin trihydrate dispersible tablets?

A12: The type and concentration of disintegrants significantly influence the characteristics of dispersible tablets. [] Disintegrants like maize starch, crospovidone, croscarmellose sodium, and sodium starch glycolate are commonly used. [] The choice of disintegrant affects the tablet's disintegration time, dissolution rate, and overall performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.